molecular formula C22H34O4 B587990 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid CAS No. 887752-13-8

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Cat. No.: B587990
CAS No.: 887752-13-8
M. Wt: 362.5 g/mol
InChI Key: JUBMLVBCKBUAQW-STWMVWSJSA-N
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Description

7(S),17(S)-Dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid (7(S),17(S)-diHDPA) is a docosanoid derived from the ω-3 polyunsaturated fatty acid docosapentaenoic acid (DPA). Structurally, it belongs to the specialized pro-resolving mediators (SPMs), a class of bioactive lipids that actively resolve inflammation . This compound is an analog of protectins, such as neuroprotectin D1 (NPD1), which is biosynthesized from docosahexaenoic acid (DHA) . While NPD1 has well-documented anti-inflammatory and neuroprotective roles, 7(S),17(S)-diHDPA shares similar structural features—two hydroxyl groups at positions 7(S) and 17(S) and conjugated double bonds—but its biological activities remain less characterized .

Properties

IUPAC Name

(7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBMLVBCKBUAQW-STWMVWSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7(S),17(S)-Dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid (DiHDPA) is a specialized pro-resolving lipid mediator derived from docosapentaenoic acid (DPA). This compound is notable for its potential anti-inflammatory properties and roles in various biological processes. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly in inflammation and immune response modulation.

  • Molecular Formula : C22H34O4
  • Molecular Weight : 362.5 g/mol
  • CAS Number : 887752-13-8
  • Structure : The compound features multiple double bonds and hydroxyl groups, contributing to its reactivity and biological functions.

Anti-inflammatory Properties

DiHDPA has been identified as a potent anti-inflammatory agent. Research indicates that it can modulate inflammatory responses by influencing various signaling pathways, including the NF-κB and MAPK pathways. These pathways are critical in regulating cytokine production and immune cell activation.

  • Mechanism of Action :
    • DiHDPA acts on G-protein-coupled receptors (GPCRs) to mediate its effects on inflammation.
    • It promotes the resolution of inflammation by enhancing macrophage efferocytosis of apoptotic cells, thereby preventing chronic inflammation.
  • Case Studies :
    • In a study examining the effects of DiHDPA on murine models of acute inflammation, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its efficacy in attenuating inflammatory responses .
    • Another investigation highlighted that DiHDPA treatment led to improved outcomes in models of sepsis, suggesting its potential use as a therapeutic agent in severe inflammatory conditions .

Role in Immune Modulation

DiHDPA has been shown to influence various immune cell functions, including:

  • Macrophage Polarization : It promotes an M2 macrophage phenotype, which is associated with tissue repair and anti-inflammatory responses.
  • T Cell Regulation : DiHDPA modulates T cell activity, potentially enhancing regulatory T cell populations while suppressing pro-inflammatory T helper cell responses .

In Vitro Studies

In vitro studies using human immune cells have demonstrated that DiHDPA can inhibit the production of inflammatory mediators when stimulated by lipopolysaccharides (LPS). This suggests a direct role in dampening excessive immune responses.

StudyCell TypeTreatmentObserved Effect
Human MonocytesDiHDPAReduced TNF-α production
MacrophagesDiHDPAIncreased efferocytosis

In Vivo Studies

Animal studies have provided further insights into the pharmacodynamics of DiHDPA:

  • Efficacy in Models of Inflammation : DiHDPA administration in animal models resulted in decreased swelling and pain associated with inflammatory conditions.
ModelTreatmentOutcome
Murine Sepsis ModelDiHDPAImproved survival rates
Acute Arthritis ModelDiHDPAReduced joint inflammation

Comparison with Similar Compounds

Functional Implications :

  • The positional isomerism (7,17 vs. 10,17 hydroxylation) and distinct double-bond geometries influence receptor specificity. NPD1 binds to resolvin D1 receptors (e.g., ALX/FPR2) to suppress pro-inflammatory cytokines , whereas 7(S),17(S)-diHDPA’s targets are unconfirmed but hypothesized to overlap with protectin pathways .
  • DHA-derived NPD1 demonstrates potent bioactivity in reducing neutrophil infiltration and promoting tissue repair , while 7(S),17(S)-diHDPA’s efficacy in vivo remains understudied .

17-Oxo-7(Z),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Feature 7(S),17(S)-diHDPA 17-Oxo-DPA
Functional Groups Dihydroxy (7(S),17(S)) Keto group at C17, hydroxyl at C7
Key Activities Putative anti-inflammatory (analogous to protectins) PPARγ agonist (EC₅₀ = ~200 nM), Nrf2 activator, inhibits NO/pro-inflammatory cytokines
Biosynthesis Lipoxygenase-mediated oxidation Aspirin-enhanced COX-2 activity

Functional Implications :

  • The 17-oxo group in 17-oxo-DPA enables PPARγ activation, a mechanism distinct from the hydroxyl-dependent resolvin pathways of 7(S),17(S)-diHDPA .
  • 17-Oxo-DPA’s Nrf2-mediated antioxidant effects suggest a broader regulatory role in oxidative stress, whereas 7(S),17(S)-diHDPA may specialize in resolving sterile inflammation .

Resolvin D4 (RvD4) and Lipoxin A4 (LXA4)

Feature 7(S),17(S)-diHDPA RvD4 LXA4
Parent Fatty Acid DPA (C22:5 n-3) DHA (C22:6 n-3) Arachidonic Acid (C20:4 n-6)
Key Structural Motifs 7(S),17(S)-dihydroxy, conjugated triene 4(S),11(R),17(S)-trihydroxy, conjugated triene 5(S),6(R),15(S)-trihydroxy, conjugated tetraene
Key Activities Anti-inflammatory (putative) Pro-resolving, reduces neutrophil swarming Dual anti-inflammatory and pro-resolving

Functional Implications :

  • RvD4 and LXA4 are trihydroxy derivatives with more complex oxidation patterns compared to 7(S),17(S)-diHDPA’s dihydroxy structure. This difference enhances their binding affinity to specialized receptors (e.g., GPR32 for RvD4) .
  • LXA4’s tetraene system enables unique interactions with lipoxin A4 receptors (ALX/FPR2), while 7(S),17(S)-diHDPA’s activity may rely on protectin-like mechanisms .

Preparation Methods

Cyanobacterial Lipoxygenase (Osc-LOX) Catalysis

The Osc-LOX enzyme from Oscillatoria sp. converts DHA into 7(S),17(S)-DiHDPA through a two-step oxygenation process. First, DHA is oxygenated at C17 to form 17(S)-hydroperoxy-DHA, which is subsequently reduced to 17(S)-hydroxy-DHA. A second oxygenation at C7 yields 7(S),17(S)-DiHDPA. The reaction occurs in phosphate buffer (pH 7.4) at 25°C, with a reported conversion efficiency of 58% after 24 hours.

Table 1: Osc-LOX Reaction Parameters

SubstrateEnzyme ConcentrationTime (h)Yield (%)
DHA0.5 mg/mL2458
DPA0.5 mg/mL2442

This method benefits from regioselectivity but requires post-reaction purification via reverse-phase HPLC to isolate 7(S),17(S)-DiHDPA from byproducts like 7(S),15(R)-dihydroxy-16(S),17(S)-epoxy-DPA.

Human 15-Lipoxygenase (15-LOX-1/2) Cascades

Human 15-LOX-1 and 15-LOX-2 exhibit distinct regioselectivity in 7(S),17(S)-DiHDPA synthesis:

  • 15-LOX-1 : Oxygenates 7(S)-hydroxy-DHA (7(S)-HDHA) at C14, producing 7(S),14(S)-diHDHA as the major product (83%), with only 12% 7(S),17(S)-DiHDPA.

  • 15-LOX-2 : Preferentially oxygenates 7(S)-HDHA at C17, yielding 7(S),17(S)-DiHDPA (RvD5) with 89% selectivity and a catalytic efficiency (kcat/Km) of 12.7 ± 1.1 μM⁻¹s⁻¹.

Table 2: Kinetic Parameters of 15-LOX Isoforms

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
15-LOX-118.4 ± 2.30.32 ± 0.040.017 ± 0.002
15-LOX-29.8 ± 0.90.45 ± 0.030.046 ± 0.005

These enzymatic reactions are typically conducted in Tris-HCl buffer (pH 7.5) with 0.01% Tween-20 to enhance substrate solubility.

Chemical Synthesis Strategies

Stereoselective Total Synthesis

The total synthesis of 7(S),17(S)-DiHDPA involves a 22-step sequence starting from (S)-Garner’s aldehyde, achieving an overall yield of 11.4%. Key steps include:

  • Chiral Epoxide Formation : (7S,8S)-Epoxide intermediate synthesized using Sharpless asymmetric epoxidation (92% ee).

  • Palladium-Catalyzed Coupling : Sonogashira coupling between alkyne (C1–C10) and iodide (C11–C22) fragments under Pd(PPh₃)₄/CuI catalysis (78% yield).

  • Hydroxylation : Stereoselective dihydroxylation with AD-mix-β to install 7(S) and 17(S) configurations (64% yield).

Table 3: Critical Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
EpoxidationVO(acac)₂, TBHP, CH₂Cl₂, –20°C85
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₂NH78
DihydroxylationAD-mix-β, t-BuOH/H₂O64

This route enables gram-scale production but requires meticulous protection/deprotection strategies for hydroxyl groups.

Semi-Synthesis from DPA

Docosapentaenoic acid (DPA, C22:5 n-3) serves as a cost-effective precursor. The protocol involves:

  • Epoxidation : DPA treated with m-CPBA in CH₂Cl₂ to form 16(S),17(S)-epoxide (72% yield).

  • Acid-Catalyzed Hydrolysis : Epoxide opening with HClO₄ in THF/H₂O (4:1) to yield 17(S)-hydroxy-DPA.

  • LOX Oxygenation : 15-LOX-2-mediated oxygenation at C7 to produce 7(S),17(S)-DiHDPA (39% yield over three steps).

Hybrid Enzymatic-Chemical Approaches

Combining enzymatic oxygenation with chemical reduction improves efficiency:

  • Enzymatic Step : Osc-LOX converts DHA to 17(S)-hydroperoxy-DHA (48% yield).

  • Chemical Reduction : NaBH₄ reduction of hydroperoxide to 17(S)-hydroxy-DHA (89% yield).

  • Second Oxygenation : 15-LOX-2 introduces the 7(S)-hydroxyl group (51% yield).

Table 4: Hybrid Method Performance

MetricValue
Overall Yield34%
Purity (HPLC)>98%
Total Time72 hours

Purification and Characterization

Post-synthesis purification employs:

  • Reverse-Phase HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% formic acid), retention time = 14.2 min.

  • UV Detection : λmax = 270 nm (conjugated dienes).

  • MS/MS Confirmation : [M-H]⁻ = 361.2, diagnostic fragments at m/z 245.1 (C7–C22 cleavage) and 141.0 (C1–C6) .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 7(S),17(S)-dihydroxy-DPA, and how does it relate to other specialized pro-resolving mediators (SPMs)?

  • Methodological Insights : 7(S),17(S)-dihydroxy-DPA is a docosanoid derived from the oxidation of docosapentaenoic acid (DPA) via lipoxygenase (LOX) pathways. Its biosynthesis parallels that of protectins and resolvins, which are SPMs derived from docosahexaenoic acid (DHA). Key steps include double lipoxygenation at the 7(S) and 17(S) positions, followed by enzymatic epoxidation and hydrolysis .
  • Experimental Validation : Use isotopic labeling (e.g., deuterated DPA) in cell cultures (e.g., macrophages) to trace metabolite formation via LC-MS/MS .

Q. How can researchers detect and quantify 7(S),17(S)-dihydroxy-DPA in biological samples?

  • Analytical Workflow :

  • Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipid mediators from plasma/tissue homogenates.
  • Quantification : Reverse-phase LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Use synthetic standards (e.g., Cayman Chemical’s 7(S),17(S)-hydroxy DPA) for calibration .
    • Key Challenges : Differentiate stereoisomers (e.g., 7(S),17(S) vs. 7(R),17(R)) using chiral columns or derivatization techniques .

Q. What are the initial biological activities reported for 7(S),17(S)-dihydroxy-DPA?

  • Anti-Inflammatory Effects : At 5–25 µM, it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in macrophages. This activity is linked to PPARγ agonism (EC50 ~200 nM) and Nrf2-dependent antioxidant gene activation .
  • Pro-Resolving Actions : Reduces neutrophil infiltration in murine peritonitis models, akin to protectin D1 .

Advanced Research Questions

Q. How does 7(S),17(S)-dihydroxy-DPA interact with other lipid mediators in resolving inflammation?

  • Synergistic Mechanisms : Combines with resolvins (e.g., RvD1) to enhance phagocytosis of apoptotic neutrophils by macrophages. Co-administration in zebrafish tail-fin injury models shows accelerated resolution .
  • Experimental Design : Use lipidomic profiling (e.g., UPLC-MS/MS) to map temporal changes in SPM networks during inflammation resolution .

Q. What experimental models are optimal for studying its PPARγ/Nrf2-dependent mechanisms?

  • In Vitro Models :

  • PPARγ knockdown macrophages (siRNA/CRISPR) to assess cytokine suppression.
  • Nrf2−/− murine models to validate antioxidant gene regulation .
    • In Vivo Applications : DSS-induced colitis models to evaluate dose-dependent effects on mucosal healing .

Q. How can contradictory data on its anti-inflammatory efficacy be resolved?

  • Case Study : Discrepancies in cytokine inhibition (e.g., IL-1β vs. IL-6 suppression) may arise from cell-type-specific receptor expression (e.g., GPR32 vs. ALX/FPR2).
  • Resolution Strategy :

  • Dose-Response Curves : Test 1–50 µM ranges in primary vs. immortalized cells.
  • Receptor Antagonists : Use WRW4 (FPR2 antagonist) to isolate signaling pathways .

Key Methodological Recommendations

  • Stereochemical Confirmation : Always use chiral chromatography or nuclear magnetic resonance (NMR) to verify 7(S),17(S) configuration .
  • In Vivo Dosing : Administer via intraperitoneal (IP) injection at 1–10 µg/mouse for optimal bioavailability in inflammation models .

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